molecular formula C14H20O2S B14323286 3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid CAS No. 103620-93-5

3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid

Cat. No.: B14323286
CAS No.: 103620-93-5
M. Wt: 252.37 g/mol
InChI Key: LMIVIKNYHWCTOD-UHFFFAOYSA-N
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Description

3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a benzylsulfanyl group attached to a methylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylpentanoic acid with benzylthiol in the presence of a suitable base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of the carboxylic acid group, allowing the nucleophilic attack of the thiol group on the alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, sodium hydride as a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted benzylsulfanyl derivatives.

Scientific Research Applications

3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group may also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Phenylsulfanyl)methyl]-3-methylpentanoic acid
  • 3-[(Methylsulfanyl)methyl]-3-methylpentanoic acid
  • 3-[(Ethylsulfanyl)methyl]-3-methylpentanoic acid

Uniqueness

3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

103620-93-5

Molecular Formula

C14H20O2S

Molecular Weight

252.37 g/mol

IUPAC Name

3-(benzylsulfanylmethyl)-3-methylpentanoic acid

InChI

InChI=1S/C14H20O2S/c1-3-14(2,9-13(15)16)11-17-10-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,15,16)

InChI Key

LMIVIKNYHWCTOD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC(=O)O)CSCC1=CC=CC=C1

Origin of Product

United States

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